molecular formula C8H12O3 B8659904 Cyclopropylmethyl 3-oxobutanoate CAS No. 86780-84-9

Cyclopropylmethyl 3-oxobutanoate

Cat. No. B8659904
CAS RN: 86780-84-9
M. Wt: 156.18 g/mol
InChI Key: FMUYIGXRJZYUOR-UHFFFAOYSA-N
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Patent
US04683234

Procedure details

To 13.2 g (179 millimole) of cyclopropyl-carbinol dissolved in 18.1 g (179 millimole) of triethylamine was slowly added 14 ml (179 millimole) of diketene at 0° C. The mixture was stirred at 0° C. for 10 minutes and at room temperature for 30 minutes, diluted with 3% aqueous HCl solution and extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under the reduced pressure to obtain 24 g of cyclopropylmethyl acetoacetate as an oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][OH:5])[CH2:3][CH2:2]1.C(N(CC)CC)C.[CH2:13]=[C:14]1[O:18][C:16](=[O:17])[CH2:15]1>Cl>[C:16]([O:5][CH2:4][CH:1]1[CH2:3][CH2:2]1)(=[O:17])[CH2:15][C:14]([CH3:13])=[O:18]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
18.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 minutes and at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under the reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.